4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfone
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Overview
Description
4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfone is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of a sulfone group, which is known for its stability and resistance to oxidation and reduction reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfone typically involves multi-step organic reactions. One common method includes the condensation of benzil with ammonium acetate in the presence of a suitable aldehyde under acidic conditions to form the imidazole ring . The sulfone group can be introduced through the oxidation of a corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group is resistant to further oxidation, making the compound stable under oxidative conditions.
Reduction: Reduction reactions typically target the imidazole ring or the phenyl groups, often using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the imidazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide precursor yields the sulfone, while reduction of the imidazole ring can lead to partially or fully reduced imidazole derivatives.
Scientific Research Applications
4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfone involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The sulfone group contributes to the compound’s stability, allowing it to persist in biological systems and exert its effects over a longer duration .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Lacks the propyl and sulfone groups, making it less stable and less versatile in reactions.
4,5-diphenyl-1-propyl-1H-imidazole: Similar structure but without the sulfone group, leading to different chemical properties and reactivity.
4,5-diphenyl-1H-imidazol-2-yl phenyl sulfone: Similar but with a phenyl group instead of the 4-methylbenzyl group, affecting its steric and electronic properties.
Uniqueness
4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfone is unique due to its combination of the imidazole ring, propyl group, and sulfone group. This combination provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and application .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)31(29,30)19-21-16-14-20(2)15-17-21/h4-17H,3,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTPVTPOPZWDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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